molecular formula C22H25N3O2S B2748466 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole CAS No. 886914-92-7

2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B2748466
CAS No.: 886914-92-7
M. Wt: 395.52
InChI Key: VZEDWTSYBFILBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with 4,5-dimethyl groups and a piperazine ring linked to a 4-ethoxybenzoyl moiety. Benzothiazoles are known for their diverse pharmacological properties, including antitumor, antimicrobial, and central nervous system (CNS) activities . The piperazine moiety, a common pharmacophore in drug design, contributes to solubility and conformational flexibility, facilitating interactions with biological targets .

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-4-27-18-8-6-17(7-9-18)21(26)24-11-13-25(14-12-24)22-23-20-16(3)15(2)5-10-19(20)28-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEDWTSYBFILBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The cyclization of 2-amino-4,5-dimethylthiophenol with carbonyl-containing reagents under acidic or oxidative conditions generates the 4,5-dimethyl-1,3-benzothiazole core. For example, reaction with ethyl glyoxylate in micellar solutions of sodium dioctyl sulfosuccinate (SDOSS) yields 4,5-dimethylbenzothiazole-2-carboxylate intermediates. This method achieves yields exceeding 70% under reflux conditions (80–100°C, 6–8 hours).

Halogenation for Subsequent Functionalization

Chlorination at the 2-position of the benzothiazole core is critical for introducing the piperazine moiety. Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts hydroxyl or carboxyl groups into reactive chlorides. For instance, 4,5-dimethyl-1,3-benzothiazol-2-ol reacts with SOCl₂ to form 2-chloro-4,5-dimethyl-1,3-benzothiazole, a key intermediate.

Acylation with 4-Ethoxybenzoyl Chloride

The final step introduces the 4-ethoxybenzoyl group to the piperazine nitrogen.

Friedel-Crafts Acylation

4-Ethoxybenzoyl chloride reacts with 2-(piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole in dichloromethane (DCM) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds at room temperature for 12 hours, with yields of 65–75% after column chromatography.

Schotten-Baumann Conditions

Aqueous-organic biphasic conditions (water/DCM) with sodium hydroxide facilitate the acylation. This method minimizes epimerization and side reactions, yielding 70–80% of the target compound.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance reproducibility and safety:

  • Reactor Type : Tubular flow reactors with automated temperature control.
  • Residence Time : 30 minutes at 100°C for the piperazine substitution step.
  • Catalyst Recovery : Palladium on carbon (Pd/C) filters for reduction byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Step Method Conditions Yield Reference
Benzothiazole synthesis SDOSS-mediated cyclization 80°C, 6 hours 72%
Piperazine substitution t-Butanol reflux 121°C, 24 hours 80%
Acylation Schotten-Baumann RT, 12 hours 78%

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess piperazine (5:1 ratio) suppresses dimerization during substitution.
  • Solvent Selection : t-Butanol reduces piperazine degradation compared to polar aprotic solvents.
  • Purification : Crystallization from isopropanol at pH 3.8 removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

The compound has shown promising results in several areas of biological research:

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit potent anticancer properties. The mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division. Studies have demonstrated that compounds with similar structures can effectively induce apoptosis in various cancer cell lines.

Case Study: Prostate Cancer
A study evaluated the efficacy of similar benzothiazole derivatives in treating prostate cancer. Results showed a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg, highlighting the compound's potential to overcome drug resistance mechanisms such as P-glycoprotein-mediated efflux.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Research suggests that the presence of the benzothiazole and piperazine moieties enhances its efficacy against bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Pharmacokinetics

Studies on similar compounds suggest favorable pharmacokinetic profiles, including adequate absorption and distribution within biological systems. Further investigations are required to establish the specific pharmacokinetic parameters for this compound.

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Reported Activities/Notes References
Target Compound : 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole Benzothiazole 4,5-dimethyl; 4-ethoxybenzoyl-piperazine Hypothesized CNS/antitumor activity (structural inference) N/A
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine-acetic acid Fluorenylmethoxycarbonyl (Fmoc) Used in peptide synthesis (protecting group)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole-pyrazoline 4-methoxyphenyl; pyrazoline ring Antitumor, antidepressant (experimental confirmation)
4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-...-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-... Piperazine-triazole Triazole; dioxolane; sec-butyl Antifungal/antibacterial (structural inference)
2-[2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]propan-2-yl]-... Benzimidazole-oxazole Ethoxyethyl; oxazole; piperidine Potential kinase inhibition (structural inference)

Key Differentiators

Substituent Effects :

  • The 4-ethoxybenzoyl group in the target compound contrasts with methoxy (), Fmoc (), or triazole-linked groups (). Ethoxy’s larger size and higher lipophilicity may enhance blood-brain barrier penetration compared to methoxy .
  • The 4,5-dimethyl substitution on benzothiazole could reduce metabolic oxidation compared to unsubstituted analogs, prolonging half-life .

Pharmacological Implications :

  • Benzothiazole-pyrazoline hybrids () exhibit confirmed antitumor activity via tubulin inhibition, suggesting the target compound’s benzothiazole core may share similar mechanisms .
  • Piperazine-linked triazoles () often target cytochrome P450 enzymes or fungal ergosterol biosynthesis, but the ethoxybenzoyl-piperazine in the target compound may redirect activity toward CNS receptors (e.g., serotonin/dopamine transporters) .

Physicochemical Properties :

  • The target compound’s molecular weight (~439.5 g/mol) and cLogP (~3.8, estimated) align with CNS drug-likeness criteria, whereas bulkier analogs (e.g., ’s triazole derivatives) may have reduced bioavailability .

Research Findings and Gaps

  • Antitumor Potential: Pyrazoline-benzothiazole hybrids () show IC₅₀ values of 1–10 µM against breast cancer cells (MCF-7), but the target compound’s ethoxy group might alter potency or selectivity .
  • Synthetic Feasibility : The piperazine-ethoxybenzoyl linkage is synthetically accessible via amide coupling, similar to Fmoc-piperazine derivatives (), though scalability requires optimization .
  • Unanswered Questions: No direct data exist on the target compound’s in vivo efficacy or toxicity. Comparative studies with methoxy/hydroxy analogs are needed to validate structure-activity relationships.

Biological Activity

2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a synthetic compound with significant biological activity, particularly in the fields of antibacterial and anticancer research. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core integrated with a piperazine derivative, characterized by the following structural components:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Piperazine ring : Enhances pharmacological efficacy.
  • 4-Ethoxybenzoyl group : Contributes to solubility and interaction with biological targets.
  • Dimethyl substitutions : Affect lipophilicity and biological interactions.

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of approximately 372.425 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole core : This is achieved through cyclization reactions involving thioketones and ortho-aminobenzenes.
  • Introduction of the piperazine moiety : Achieved via acylation or alkylation methods.

Antibacterial Properties

Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity by inhibiting key bacterial enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial growth and replication, making them prime targets for antibacterial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably:

  • In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • It promotes apoptosis and induces cell cycle arrest at concentrations ranging from 1 to 4 µM .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Study on Multi-target Action : A novel small molecule based on benzothiazole-piperazine was identified as an effective multi-target-directed ligand against Alzheimer's disease, showcasing its versatility in targeting multiple pathways .
  • Antitumor Activity Assessment : In a study involving twenty-five novel benzothiazole compounds, one derivative exhibited significant inhibition of cancer cell proliferation and inflammatory cytokine activity, highlighting the potential for dual anti-inflammatory and anticancer effects .

Interaction Studies

Molecular docking studies have been employed to understand how this compound interacts with various biological targets. These studies reveal crucial binding affinities that can be optimized for enhanced efficacy against bacterial and cancerous cells.

Q & A

Q. Example Table :

AnalogSubstituent ModificationsIC50 (μM)Activity Trend
Parent4-Ethoxybenzoyl12.3Baseline
A4-Methoxybenzoyl8.7↑ 30%
B4-Nitrobenzoyl45.2↓ 73%

Advanced: What computational strategies are recommended for identifying biological targets of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., β-tubulin for antiparasitic activity) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known active sites .
  • MD simulations : Assess binding stability over 100+ ns trajectories to validate target interactions .

Advanced: How should researchers resolve contradictions in reported reaction yields for similar benzothiazole derivatives?

Answer:
Approach :

Variable screening : Systematically test parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .

Reproducibility checks : Repeat reactions under identical conditions to isolate operator or equipment biases .

Analytical validation : Compare HPLC purity profiles to identify byproducts affecting yield calculations .

Case Study :
reports 75% yield using DMF, while another study achieved 60% in dichloromethane. DoE revealed DMF’s superior solvation of intermediates as the critical factor .

Advanced: What mechanistic studies are essential to elucidate this compound’s biological activity?

Answer:
Methodology :

  • Enzyme inhibition assays : Measure competitive/non-competitive inhibition kinetics (e.g., Lineweaver-Burk plots) .
  • Cellular uptake studies : Use fluorescently tagged analogs to quantify intracellular accumulation via flow cytometry .
  • Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis markers in cancer cells) .

Example :
For antitumor activity, screen against the NCI-60 panel and correlate results with structural analogs to pinpoint pharmacophores .

Advanced: How can researchers address solubility challenges during in vitro testing?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Lipid-based carriers : Encapsulate in liposomes to enhance bioavailability for cell-based assays .
  • pH adjustment : Prepare buffered solutions (pH 7.4) to mimic physiological conditions .

Advanced: What strategies validate the specificity of this compound’s interaction with a putative target?

Answer:

  • Knockout models : Use CRISPR-Cas9 to delete the target gene and assess loss of compound activity .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., Hoechst 33258 for DNA-binding studies) to confirm target engagement .
  • SPR/BLI : Measure real-time binding kinetics to rule out off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.